molecular formula C16H14N4O B8453756 2-Azido-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one CAS No. 62236-29-7

2-Azido-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Cat. No.: B8453756
CAS No.: 62236-29-7
M. Wt: 278.31 g/mol
InChI Key: OCBKJXJVXTXWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-(3-phenyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H14N4O and its molecular weight is 278.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62236-29-7

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

2-azido-1-(3-phenyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C16H14N4O/c17-19-18-10-16(21)20-11-14(12-6-2-1-3-7-12)13-8-4-5-9-15(13)20/h1-9,14H,10-11H2

InChI Key

OCBKJXJVXTXWLU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2N1C(=O)CN=[N+]=[N-])C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.0 g of N-chloroacetyl-3-phenylindoline and 1.1 g of sodium azide in 70 ml of 80% aqueous ethanol was refluxed for one hour. After cooling, the solution was diluted with 100 ml of water and extracted with methylene chloride. Evaporation of the solvent gave 2.8 g of the desired N-azidoacetyl-3-phenylindoline having a melting point of 72°-3° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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